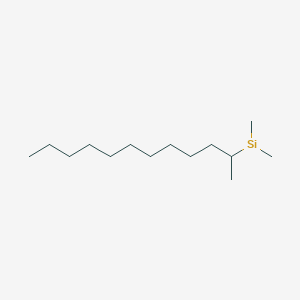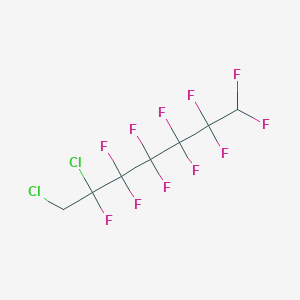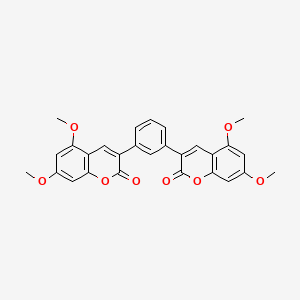
3,3'-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one): is a complex organic compound belonging to the class of coumarins. This compound is characterized by its unique structure, which includes two benzopyran rings connected by a phenylene bridge. The presence of methoxy groups at positions 5 and 7 on each benzopyran ring further distinguishes this compound. Coumarins are known for their diverse biological activities and applications in various fields, including medicine and industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one) typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 3-acetyl-2,5-dimethylfuran with terephthalaldehyde in the presence of an ethanolic solution of sodium hydroxide (NaOH) at room temperature. The reaction mixture is stirred for 20 hours, followed by acidification with hydrochloric acid (HCl) to precipitate the product. The solid product is then purified by recrystallization from a methanol/chloroform mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzopyran rings, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential therapeutic propertiesThis specific compound may exhibit similar properties, making it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of dyes, fragrances, and optical brighteners. Its structural properties make it suitable for applications in materials science, including the development of new polymers and coatings .
作用机制
The mechanism of action of 3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one) is primarily related to its interaction with biological macromolecules. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the coagulation cascade, leading to anticoagulant effects. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals .
相似化合物的比较
5,7-Dimethoxycoumarin: Shares the benzopyran structure with methoxy groups but lacks the phenylene bridge.
3,3’-(1,4-Phenylene)bis(1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one): Similar in having a phenylene bridge but differs in the substituents on the benzopyran rings.
Uniqueness: The uniqueness of 3,3’-(1,3-Phenylene)bis(5,7-dimethoxy-2H-1-benzopyran-2-one) lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the phenylene bridge and methoxy groups enhances its stability and reactivity, making it a versatile compound for various applications .
属性
CAS 编号 |
543701-37-7 |
|---|---|
分子式 |
C28H22O8 |
分子量 |
486.5 g/mol |
IUPAC 名称 |
3-[3-(5,7-dimethoxy-2-oxochromen-3-yl)phenyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C28H22O8/c1-31-17-9-23(33-3)21-13-19(27(29)35-25(21)11-17)15-6-5-7-16(8-15)20-14-22-24(34-4)10-18(32-2)12-26(22)36-28(20)30/h5-14H,1-4H3 |
InChI 键 |
QXVYRMAEUOFFDM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C(C(=O)O2)C3=CC(=CC=C3)C4=CC5=C(C=C(C=C5OC)OC)OC4=O)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
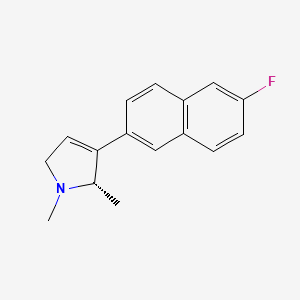
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
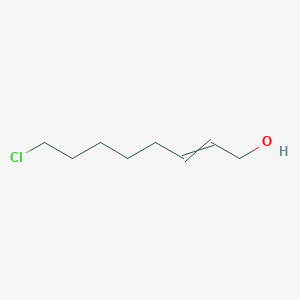
![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)

![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)

